Propynoate
Description
Properties
Molecular Formula |
C3HO2- |
|---|---|
Molecular Weight |
69.04 g/mol |
IUPAC Name |
prop-2-ynoate |
InChI |
InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5)/p-1 |
InChI Key |
UORVCLMRJXCDCP-UHFFFAOYSA-M |
SMILES |
C#CC(=O)[O-] |
Canonical SMILES |
C#CC(=O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Solvent Effects
Solvent polarity significantly influences product distribution (Table 1):
| Solvent | Product 3 Yield (%) | Product 4 Yield (%) |
|---|---|---|
| DMSO | 97 | 0 |
| 2-Pyrrolidone | 44 | 19 |
| Toluene | 0 | 75 |
Key Insight : Polar solvents (e.g., DMSO) favor 3 , while nonpolar solvents (e.g., toluene) favor 4 .
Temperature and Time
In DMSO, prolonged reaction time at room temperature increases 3 yield (Table 2):
| Temperature (°C) | Time (h) | Product 3 Yield (%) |
|---|---|---|
| 25 | 24 | 82 |
| 100 | 24 | 97 |
Higher temperatures accelerate the conversion to 3 , achieving near-quantitative yields .
Catalyst Efficiency
Phosphine catalysts impact reaction outcomes (Table 3):
| Phosphine | Yield of 3 (%) |
|---|---|
| Triphenylphosphine | 82 |
| Tri(p-fluorophenyl)phosphine | 78 |
| Tributylphosphine | <10 |
Electron-deficient phosphines (e.g., PPh₃) outperform alkylphosphines due to enhanced stabilization of zwitterionic intermediates .
Mechanistic Pathway
The reaction proceeds via a stepwise mechanism (Scheme 2):
-
Zwitterion Formation : PPh₃ attacks ethyl propynoate, generating a vinylphosphonium intermediate.
-
Michael Addition : Phthalimidate anion adds to the α-position, forming 4 .
-
Second Nucleophilic Attack : Another phthalimide anion displaces PPh₃, yielding 3 .
Polar solvents stabilize charged intermediates, explaining the solvent-dependent selectivity .
Substrate Scope and Limitations
Q & A
Q. How to design cross-disciplinary studies on this compound's environmental and pharmacological impacts?
- Methodological Answer :
- Team Structure : Include chemists, ecotoxicologists, and pharmacologists.
- Unified Metrics : Standardize toxicity endpoints (e.g., LC50, EC50).
- Data Integration : Use systems biology tools (e.g., QSAR models) to predict multi-scale effects.
Example cross-disciplinary framework:
1. Environmental Chemistry: Measure hydrolysis half-life in simulated ecosystems.
2. Pharmacology: Assess cytotoxicity in human cell lines.
3. Systems Analysis: Model bioaccumulation risks. [[14, 19]].
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
